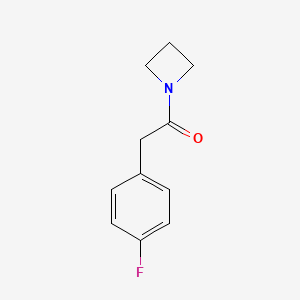
(4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone, also known as PPQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPQ belongs to the class of quinoline derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The exact mechanism of action of (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone is not fully understood. However, studies have suggested that (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone may exert its biological effects by modulating various signaling pathways. (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
(4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone has been found to have various biochemical and physiological effects. In vitro studies have shown that (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone inhibits the activity of COX-2, an enzyme involved in the production of inflammatory mediators. (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone has also been shown to inhibit the activity of MMP-9, an enzyme involved in the degradation of extracellular matrix proteins. In vivo studies have shown that (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone reduces inflammation and oxidative stress in animal models of disease.
Advantages and Limitations for Lab Experiments
(4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activity can be easily measured using various assays. However, (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone has some limitations as well. It is not very soluble in water, which can make it difficult to use in some experiments. In addition, the exact mechanism of action of (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone. One area of interest is the development of (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone as a potential therapeutic agent for various diseases. Further studies are needed to determine the exact mechanism of action of (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone and to identify its molecular targets. In addition, studies are needed to optimize the synthesis method of (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone and to improve its solubility in water. Finally, studies are needed to evaluate the safety and efficacy of (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone in animal models and in clinical trials.
Synthesis Methods
The synthesis of (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone involves the reaction of 2-chloroquinoline and 1-(4-propylpiperazin-1-yl)ethanone in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with acid to yield the final product. The synthesis of (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone has been optimized by various researchers, and different methods have been proposed to improve the yield and purity of the compound.
Scientific Research Applications
(4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone has also been shown to have anti-cancer activity by inducing apoptosis and inhibiting the growth of cancer cells. In addition, (4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone has been found to have anti-microbial activity against various strains of bacteria and fungi.
properties
IUPAC Name |
(4-propylpiperazin-1-yl)-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-2-9-19-10-12-20(13-11-19)17(21)16-8-7-14-5-3-4-6-15(14)18-16/h3-8H,2,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLJLIHLGWQDJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Propylpiperazin-1-yl)-quinolin-2-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7473648.png)
![3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7473653.png)
![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]benzamide](/img/structure/B7473655.png)
![1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473680.png)



![2-Chloro-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7473693.png)


